molecular formula C14H15ClN2O3 B276944 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid

Katalognummer B276944
Molekulargewicht: 294.73 g/mol
InChI-Schlüssel: MDFSLIBSRQNEDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid, also known as Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has been investigated for its effectiveness against other types of cancer, including hepatocellular carcinoma, thyroid cancer, and melanoma. In

Wirkmechanismus

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid works by inhibiting the activity of several protein kinases that are involved in cell proliferation and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and is responsible for promoting cell proliferation and survival. 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid can slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and spread of cancer cells by blocking the activity of several protein kinases that are involved in cell proliferation and angiogenesis. 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness against certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is that it has been extensively studied for its potential use in cancer treatment. This means that there is a large body of scientific research available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one of the limitations of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is that it can be difficult and expensive to synthesize. This may limit its availability for use in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. One area of research is the development of new and more efficient synthesis methods for 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid. This could make the drug more widely available for use in lab experiments and potentially reduce its cost. Another area of research is the investigation of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid's potential use in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for further research on the long-term effects of 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid treatment, including its potential for causing drug resistance and its impact on patient quality of life.

Synthesemethoden

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid is a complex molecule that is synthesized through a multi-step process. The synthesis begins with the reaction of 4-chloro-2-nitroaniline with acetic anhydride to form 4-chloro-2-nitroacetanilide. This is then reduced to 4-chloro-2-aminoacetanilide using iron powder and hydrochloric acid. The next step involves the reaction of 4-chloro-2-aminoacetanilide with 3,3-dimethylacrylic acid to form 5-(4-chloro-2-aminoanilino)-3,3-dimethyl-5-oxopentanoic acid. Finally, the cyano group is added through the reaction of 5-(4-chloro-2-aminoanilino)-3,3-dimethyl-5-oxopentanoic acid with potassium cyanide.

Wissenschaftliche Forschungsanwendungen

5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in cell proliferation and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. 5-(4-Chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid has been investigated for its effectiveness against several types of cancer, including hepatocellular carcinoma, thyroid cancer, and melanoma. It has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C14H15ClN2O3

Molekulargewicht

294.73 g/mol

IUPAC-Name

5-(4-chloro-2-cyanoanilino)-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C14H15ClN2O3/c1-14(2,7-13(19)20)6-12(18)17-11-4-3-10(15)5-9(11)8-16/h3-5H,6-7H2,1-2H3,(H,17,18)(H,19,20)

InChI-Schlüssel

MDFSLIBSRQNEDH-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NC1=C(C=C(C=C1)Cl)C#N)CC(=O)O

Kanonische SMILES

CC(C)(CC(=O)NC1=C(C=C(C=C1)Cl)C#N)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.